molecular formula C9H15ClN2O2 B561837 N-[2-(Trimethylammonium)ethyl]maleimide Chloride CAS No. 69684-10-2

N-[2-(Trimethylammonium)ethyl]maleimide Chloride

Cat. No.: B561837
CAS No.: 69684-10-2
M. Wt: 218.681
InChI Key: KPAWJICOFZTNGY-UHFFFAOYSA-M
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Trimethylammonium)ethyl]maleimide Chloride typically involves the reaction of maleimide with 2-(trimethylammonium)ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Trimethylammonium)ethyl]maleimide Chloride primarily undergoes substitution reactions, particularly with thiol groups. It reacts specifically and rapidly with thiols to form mixed disulfides.

Common Reagents and Conditions

The compound reacts efficiently with thiol-containing compounds under mild conditions, typically at neutral pH. Common reagents used in these reactions include cysteine, glutathione, and other thiol-containing biomolecules .

Major Products Formed

The major products formed from the reaction of this compound with thiols are mixed disulfides, which are stable and can be analyzed using various analytical techniques .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWJICOFZTNGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662222
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69684-10-2
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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